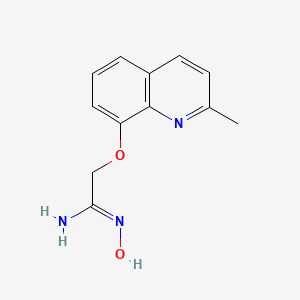
N-Hydroxy-2-((2-methylquinolin-8-yl)oxy)acetimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hydroxy-2-((2-methylquinolin-8-yl)oxy)acetimidamide is a compound that features a quinoline moiety, which is known for its diverse biological and chemical properties
Vorbereitungsmethoden
The synthesis of N-Hydroxy-2-((2-methylquinolin-8-yl)oxy)acetimidamide typically involves the reaction of 2-methylquinoline with appropriate reagents to introduce the hydroxy and acetimidamide groups. The synthetic route often includes steps such as:
Formation of the quinoline moiety: This can be achieved through various methods, including the Skraup synthesis.
Introduction of the hydroxy group: This step may involve hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents.
Formation of the acetimidamide group: This can be done through reactions involving amidation or imidation processes.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, using scalable and cost-effective processes.
Analyse Chemischer Reaktionen
N-Hydroxy-2-((2-methylquinolin-8-yl)oxy)acetimidamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinone derivatives.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline moiety.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-Hydroxy-2-((2-methylquinolin-8-yl)oxy)acetimidamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying biochemical pathways.
Industry: Used in the development of corrosion inhibitors and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-Hydroxy-2-((2-methylquinolin-8-yl)oxy)acetimidamide involves its interaction with molecular targets such as enzymes or receptors. The quinoline moiety can intercalate with DNA or interact with proteins, affecting their function. The hydroxy and acetimidamide groups can participate in hydrogen bonding and other interactions, modulating the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to N-Hydroxy-2-((2-methylquinolin-8-yl)oxy)acetimidamide include other quinoline derivatives such as:
- 2-((2-methylquinolin-8-yl)oxy)acetohydrazide
- 2-((2-methylquinolin-8-yl)oxy)acetic acid
- 2-((2-methylquinolin-8-yl)oxy)acetamide
These compounds share the quinoline moiety but differ in the functional groups attached, which can significantly affect their chemical and biological properties
Eigenschaften
Molekularformel |
C12H13N3O2 |
|---|---|
Molekulargewicht |
231.25 g/mol |
IUPAC-Name |
N'-hydroxy-2-(2-methylquinolin-8-yl)oxyethanimidamide |
InChI |
InChI=1S/C12H13N3O2/c1-8-5-6-9-3-2-4-10(12(9)14-8)17-7-11(13)15-16/h2-6,16H,7H2,1H3,(H2,13,15) |
InChI-Schlüssel |
QZSCNBMTCKSMFU-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=NC2=C(C=CC=C2OC/C(=N/O)/N)C=C1 |
Kanonische SMILES |
CC1=NC2=C(C=CC=C2OCC(=NO)N)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


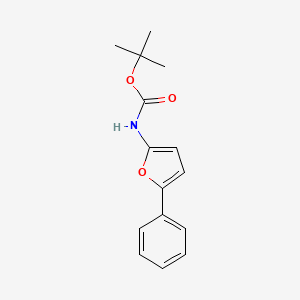
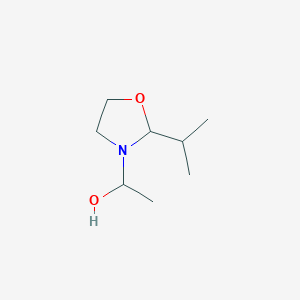
![2-(Difluoromethoxy)benzo[d]oxazole-5-acetic acid](/img/structure/B12884062.png)
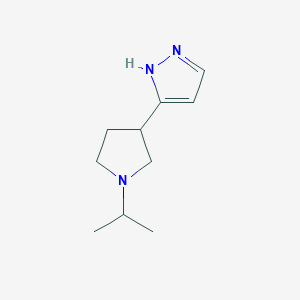
![3-[3-(Dimethylamino)phenyl]pyrrolidine-2,5-dione](/img/structure/B12884081.png)



![1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12884099.png)
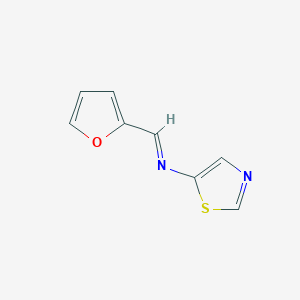
![2-(Carboxy(hydroxy)methyl)-4-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12884111.png)

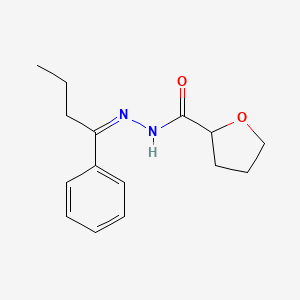
![3-Bromo-1,4-dimethyl-1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B12884126.png)
